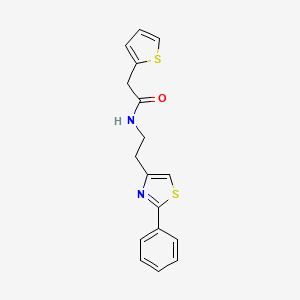![molecular formula C23H15FN4O3 B2796471 3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034586-20-2](/img/structure/B2796471.png)
3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a fluorophenyl group, an oxadiazolyl group, and a tetrahydroquinazoline dione group. These groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. These groups will contribute to the overall shape and properties of the molecule. For example, the benzyl and fluorophenyl groups are likely to make the molecule fairly flat and rigid, while the oxadiazolyl and tetrahydroquinazoline groups could introduce some three-dimensionality .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could make the compound more electronegative, while the presence of several ring structures could make it more rigid .科学的研究の応用
Synthesis and Structural Analysis
The compound's synthesis and structural analysis have been a focus of research, providing insights into its potential applications. Studies have developed synthetic routes for related compounds, emphasizing their relevance in creating analogues for further exploration in biological and chemical research. For instance, research on acyclo-[4-quinazolin-3-yl]benzenesulfonamide non-nucleosides synthesis showcases methodologies for synthesizing compounds with structural similarities, highlighting potential for further exploration of similar compounds in medicinal chemistry (El-hamid & Ismail, 2004).
Chemosensor Development
The compound's framework has been utilized in developing chemosensors, particularly for fluoride ion detection. Research in this area underscores the compound's utility in creating efficient reversible colorimetric and fluorescent chemosensors. This application is evident in the synthesis of 1,8-naphthalimide derivatives, which serve as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion over a wide range of other anions, showcasing the compound's potential in environmental monitoring and analysis (Zhang et al., 2020).
Potential Biological Activities
Exploratory studies on related compounds have indicated potential biological activities, including antimicrobial and antiviral properties. This suggests that compounds with similar structures could be of interest in developing new therapeutic agents. For example, compounds synthesized from related structures have been evaluated for their antimicrobial activities, providing a basis for further investigation into their use as antimicrobial agents (Vlasov et al., 2015). Additionally, research into the antiviral activities of derivatives has shown significant potential against DNA- and RNA-viruses, indicating the compound's relevance in antiviral drug development (Gütschow et al., 1995).
作用機序
将来の方向性
特性
IUPAC Name |
3-benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c24-17-9-6-15(7-10-17)20-26-21(31-27-20)16-8-11-18-19(12-16)25-23(30)28(22(18)29)13-14-4-2-1-3-5-14/h1-7,9-10,16,18-19H,8,11-13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEUQNVXXAGXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=NC(=NO3)C4=CC=C(C=C4)F)NC(=O)N(C2=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2796389.png)
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2796392.png)
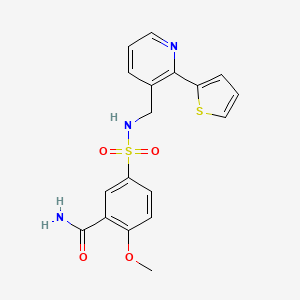
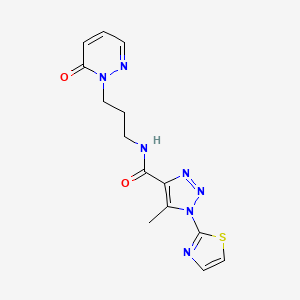
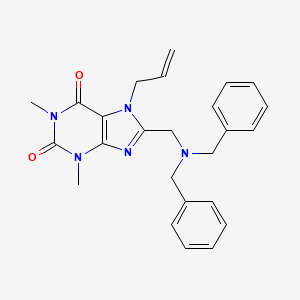
![(1s,4s)-N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2796398.png)
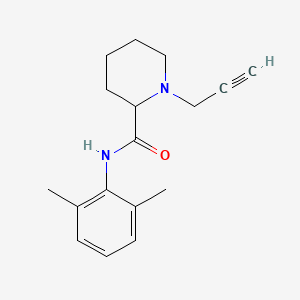

![5-Benzoyl-2-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2796401.png)
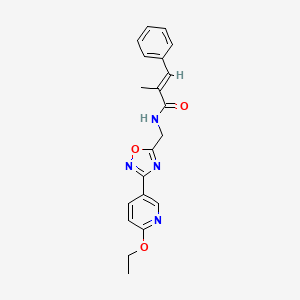
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2796406.png)
![3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2796407.png)
